Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride
Description
Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride is a fluorinated arylcyclopropylamine derivative with the molecular formula C₁₁H₁₁ClF₄N. Its structure features a cyclopropyl group bonded to a methanamine backbone, which is further substituted with a 3-fluoro-5-(trifluoromethyl)phenyl ring. This compound is notable for its combination of electron-withdrawing groups (fluoro and trifluoromethyl) at meta positions on the aromatic ring, which enhance metabolic stability and influence receptor-binding interactions . It is commercially available as a synthetic building block for pharmaceutical research, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors, though specific therapeutic applications remain under investigation .
Properties
Molecular Formula |
C11H12ClF4N |
|---|---|
Molecular Weight |
269.66 g/mol |
IUPAC Name |
cyclopropyl-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H11F4N.ClH/c12-9-4-7(10(16)6-1-2-6)3-8(5-9)11(13,14)15;/h3-6,10H,1-2,16H2;1H |
InChI Key |
QCMMIFWNTCLOGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=CC(=C2)F)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride has been explored for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit monoamine reuptake inhibition, suggesting potential antidepressant properties. Studies have shown that the trifluoromethyl group can enhance binding affinity to serotonin transporters, which may lead to increased serotonin levels in the brain .
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a potential treatment for conditions such as anxiety and depression. Its pharmacological profile suggests it may act on multiple receptor systems, including adrenergic and dopaminergic pathways .
Biochemical Studies
The compound is utilized in biochemical assays to study its effects on cellular processes. Its unique structure allows researchers to investigate the mechanism of action at the molecular level.
- Cellular Signaling : Studies have demonstrated that cyclopropyl derivatives can influence signaling pathways involved in cell proliferation and apoptosis. This makes them valuable tools for understanding cancer biology and developing targeted therapies .
Drug Design and Development
The structural characteristics of this compound make it an attractive scaffold for drug design.
- Structure-Activity Relationship (SAR) Studies : Researchers are investigating how modifications to the cyclopropyl and trifluoromethyl groups affect biological activity, aiding in the optimization of lead compounds for higher efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride | C₁₁H₁₁ClF₄N | 3-fluoro, 5-(trifluoromethyl)phenyl; cyclopropylamine | 263.66 | High metabolic stability; used in CNS drug research | |
| 4-Chloro-3-(trifluoromethyl)phenylmethanamine hydrochloride | C₁₁H₁₁Cl₂F₃N | 4-chloro, 3-(trifluoromethyl)phenyl; cyclopropylamine | 294.57 | Enhanced lipophilicity; potential kinase inhibitor scaffold | |
| (4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine hydrochloride | C₁₄H₁₁Cl₂F₄N | 4-chlorophenyl and 3-fluoro-5-(trifluoromethyl)phenyl; no cyclopropyl | 340.10 | Dual aromatic system; possible serotonin receptor modulation | |
| (R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride | C₁₁H₁₂ClF₃N | 4-(trifluoromethyl)phenyl; R-enantiomer | 257.67 | Stereospecific activity; explored in enantioselective catalysis | |
| (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride | C₁₀H₁₂ClFN₂ | 4-fluorophenyl directly bonded to cyclopropyl | 216.67 | Simplified fluorination pattern; studied for antidepressant activity | |
| [2-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride | C₈H₇ClF₃N₂O₂ | 2-nitro, 5-(trifluoromethyl)phenyl; no cyclopropyl | 270.60 | Electron-deficient aromatic system; reactive intermediate in agrochemical synthesis |
Key Comparative Insights
Substituent Position and Electronic Effects: The 3-fluoro-5-(trifluoromethyl) substitution in the target compound creates a sterically hindered, electron-deficient aromatic ring, which may improve binding to hydrophobic pockets in biological targets compared to simpler fluorinated analogs (e.g., 4-fluorophenyl derivatives) .
Stereochemical Considerations :
- Enantiomers like (R)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride demonstrate the significance of chirality in pharmacological activity. The target compound’s stereochemistry (if resolved) could similarly impact efficacy and toxicity .
Metabolic and Pharmacokinetic Profiles :
- The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a feature shared with analogs like [4-chloro-3-(trifluoromethyl)phenyl] derivatives .
- Compounds lacking fluorination (e.g., ’s 4-bromophenyl analog) exhibit higher lipophilicity, which may correlate with prolonged half-lives but increased off-target effects .
Commercial and Synthetic Accessibility :
- The target compound is marketed by suppliers like CymitQuimica at premium prices (€1,880.00/500 mg), reflecting its specialized use in medicinal chemistry . In contrast, simpler derivatives (e.g., 4-fluorophenylcyclopropylamines) are more cost-effective but less functionally versatile .
Q & A
Q. What are the established synthetic routes for Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride?
The synthesis typically involves coupling cyclopropylamine derivatives with halogenated aryl precursors. For example, a two-step protocol may include:
- Step 1 : Reaction of a fluorinated aryl bromide with cyclopropylamine under Buchwald-Hartwig amination conditions to form the methanamine backbone.
- Step 2 : Hydrochloride salt formation via acidification (e.g., HCl in diethyl ether).
Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography to isolate the product .
Q. How is the compound structurally characterized in academic research?
Key characterization methods include:
- X-ray crystallography to resolve the cyclopropyl and trifluoromethyl group spatial arrangement (if single crystals are obtainable) .
- NMR spectroscopy :
- to confirm cyclopropyl proton environments (δ ~0.5–1.5 ppm).
- to distinguish fluorine environments (e.g., -CF at δ ~-60 ppm, aryl-F at δ ~-110 ppm).
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How can researchers address challenges in optimizing synthesis yield?
Common issues and solutions:
- Low coupling efficiency : Replace traditional Pd catalysts with Pd(dba)/Xantphos systems to enhance aryl-amine bond formation .
- Byproduct formation : Use scavengers like molecular sieves to trap reactive intermediates (e.g., HCl during salt formation) .
- Scale-up limitations : Optimize solvent systems (e.g., THF/EtOAc mixtures) to improve solubility and reduce viscosity during column chromatography .
Q. How to resolve contradictions in spectral data interpretation?
- Case study : Discrepancies in shifts for -CF groups may arise from solvent polarity effects. Compare data across solvents (DMSO-d vs. CDCl) and validate with computational models (DFT calculations for fluorine chemical environments) .
- Validation : Cross-reference with analogs (e.g., (2-Bromo-5-(trifluoromethyl)phenyl)methanamine) to confirm substituent effects on spectral profiles .
Q. What are the implications of the trifluoromethyl group in drug discovery applications?
- Enhanced bioavailability : The -CF group improves metabolic stability and membrane permeability.
- Targeted binding : Docking studies suggest the cyclopropyl and -CF moieties interact with hydrophobic enzyme pockets (e.g., microbial leucyl-tRNA synthetase), supporting potential antimicrobial applications .
Q. How does the compound’s stability vary under different experimental conditions?
Q. What computational approaches are used to predict reactivity or toxicity?
Q. How to analyze and mitigate impurities in the final product?
Q. What strategies are effective for designing derivatives with enhanced activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
